![molecular formula C14H10ClN3O3 B2965263 N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899978-46-2](/img/structure/B2965263.png)
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CFA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CFA is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in several cellular signaling pathways.
Scientific Research Applications
Catalytic Activities and Synthesis
Catalytic Enhancement in Cu-Catalyzed Coupling Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to significantly promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various amines, proving its efficacy and versatility in pharmaceutical and organic synthesis applications (Bhunia, Kumar, & Ma, 2017).
Goldberg Amidation Facilitation
Similarly, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst for the Goldberg amidation of less reactive (hetero)aryl chlorides. This method expands the toolbox for synthesizing functionalized aryl chlorides and aromatic and aliphatic primary amides, showcasing the adaptability of oxalamide derivatives in coupling reactions (De, Yin, & Ma, 2017).
Antimicrobial Activity Evaluation
Synthesis and Antimicrobial Activity of Novel Heterocycles
Research into the antimicrobial properties of compounds derived from chromonyl-2(3H)-furanone, which shares structural similarities with N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide, has demonstrated promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h1-6H,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJLVXUHFGSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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